molecular formula C17H28N2O2 B14689847 N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide CAS No. 28666-13-9

N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide

Cat. No.: B14689847
CAS No.: 28666-13-9
M. Wt: 292.4 g/mol
InChI Key: GHBAGJQMBROMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide is an organic compound with the molecular formula C16H26N2O2. This compound is known for its unique structure, which includes a cyclohexyl group and a carbamoyl group attached to a 2-methylprop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide typically involves the reaction of cyclohexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The resulting product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell surface receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexyl and carbamoyl groups attached to a 2-methylprop-2-enamide backbone makes it a valuable compound for various research applications .

Properties

CAS No.

28666-13-9

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

N-cyclohexyl-N-(cyclohexylcarbamoyl)-2-methylprop-2-enamide

InChI

InChI=1S/C17H28N2O2/c1-13(2)16(20)19(15-11-7-4-8-12-15)17(21)18-14-9-5-3-6-10-14/h14-15H,1,3-12H2,2H3,(H,18,21)

InChI Key

GHBAGJQMBROMJR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C1CCCCC1)C(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.